molecular formula C5H5BrClN3 B1337774 5-bromo-2-chloro-N-methylpyrimidin-4-amine CAS No. 205672-24-8

5-bromo-2-chloro-N-methylpyrimidin-4-amine

Cat. No. B1337774
M. Wt: 222.47 g/mol
InChI Key: CFBYDDCMISMIAQ-UHFFFAOYSA-N
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Description

The compound of interest, 5-bromo-2-chloro-N-methylpyrimidin-4-amine, is a pyrimidine derivative that has been studied in various contexts due to its potential as an intermediate in chemical syntheses and its structural relevance to medicinal chemistry. Pyrimidine is a heterocyclic aromatic organic compound similar to pyridine and is an important component of many pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of related pyrimidine compounds has been explored through the use of 5-bromo-2-iodopyrimidine as an intermediate in palladium-catalysed cross-coupling reactions, which demonstrates the versatility of halogenated pyrimidines in organic synthesis . Additionally, the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine has been shown to yield 5-bromo-2-chloro-6-methylpyrimidin-4-amine as a main product, indicating a method for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of 5-bromo-2-chloro-6-methylpyrimidin-4-amine has been elucidated using X-ray crystallography, revealing that it crystallizes in the monoclinic crystal system and features typical intramolecular hydrogen bonding within its crystalline network . This structural information is crucial for understanding the reactivity and potential interactions of the compound.

Chemical Reactions Analysis

The reactivity of halogenated pyrimidines, including bromo- and chloro-substituted derivatives, has been investigated, showing that bromopyrimidines are generally more reactive than their chloro counterparts in aminolysis reactions . This suggests that the bromo group in 5-bromo-2-chloro-N-methylpyrimidin-4-amine may be more reactive, potentially facilitating further chemical transformations.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 5-bromo-2-chloro-N-methylpyrimidin-4-amine are not detailed in the provided papers, the studies of similar compounds provide insights. For instance, the crystal structure analysis of related compounds can give information on the solid-state properties, such as crystal packing and hydrogen bonding, which can influence the compound's solubility and stability . Additionally, the reactivity patterns observed in halogenated pyrimidines can inform predictions about the compound's behavior in various chemical environments .

Scientific Research Applications

Regioselective Transformations

The regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine leads to the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine. This reaction has been thoroughly investigated through X-ray crystallography analysis. The compound crystallizes in the monoclinic crystal system, displaying typical intramolecular OH...N as well as OH...O hydrogen bonds, contributing to the stability of the crystal structure. This finding illustrates the potential of 5-bromo-2-chloro-N-methylpyrimidin-4-amine as a building block for further chemical synthesis, highlighting its significance in regioselective and crystallographic studies (Doulah et al., 2014).

Synthesis of Derivatives

The compound serves as a precursor for the synthesis of thiazolo[4,5‐d]pyrimidine derivatives and pyrimido[4,5-e][1,3,4] thiadiazine derivatives. These derivatives are obtained through reactions with secondary amines and various isothiocyanates, indicating the versatility of 5-bromo-2-chloro-N-methylpyrimidin-4-amine in synthesizing a broad range of heterocyclic compounds with potential biological activities. These synthetic pathways underscore the compound's utility in medicinal chemistry and the development of new pharmaceuticals (Bakavoli et al., 2006) (Rahimizadeh et al., 2007).

Safety And Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-bromo-2-chloro-N-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrClN3/c1-8-4-3(6)2-9-5(7)10-4/h2H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFBYDDCMISMIAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC=C1Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80444044
Record name 5-bromo-2-chloro-N-methylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-2-chloro-N-methylpyrimidin-4-amine

CAS RN

205672-24-8
Record name 5-bromo-2-chloro-N-methylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a cooled (0° C.) solution of 5-bromo-2,4-dichloropyrimidine (5.0 g, 22 mmol) in methanol (42 mL) was added dropwise a 33 wt % solution of methylamine in ethanol (3.3 mL). The reaction was allowed to warm to room temperature. The reaction was then concentrated. The crude product was purified by column chromatography (0-10% methanol in DCM) to give 5-bromo-2-chloro-N-methylpyrimidin-4-amine (1.8 g, 39%). 1H-NMR (DMSO): δ 8.22 (s, 1H), 7.75 (s, 1H), 2.85 (d, J=3.9, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
42 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.3 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
L Tong, P Song, K Jiang, L Xu, T Jin, P Wang… - European Journal of …, 2019 - Elsevier
Through virtual screening, we identified the lead compound MCL1020, which exhibited modest CHK1 inhibitory activity. Then a series of 5-(pyrimidin-2-ylamino)picolinonitrile …
H Chen, BK Chan, J Drummond… - Journal of medicinal …, 2012 - ACS Publications
Mutations in the genetic sequence of leucine-rich repeat kinase 2 (LRRK2) have been linked to increased LRRK2 activity and risk for the development of Parkinson’s disease (PD). …
Number of citations: 89 0-pubs-acs-org.brum.beds.ac.uk
C Wang, X Wang, Z Huang, T Wang, Y Nie… - European Journal of …, 2022 - Elsevier
The C797S mutation in EGFR is a leading mechanism of clinically acquired resistance against osimertinib for non-small cell lung cancer (NSCLC). In this study, we identified a potent …

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